molecular formula C5H8N4OS B14582200 N,N'-Dimethyl-N-1,2,3-thiadiazol-5-ylurea CAS No. 61432-82-4

N,N'-Dimethyl-N-1,2,3-thiadiazol-5-ylurea

Cat. No.: B14582200
CAS No.: 61432-82-4
M. Wt: 172.21 g/mol
InChI Key: NRTHZPSKHFIKPH-UHFFFAOYSA-N
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Description

N,N’-Dimethyl-N-1,2,3-thiadiazol-5-ylurea is a compound known for its significant role in plant tissue culture and agriculture. It was first reported to have cytokinin activity in 1982 and has since been used successfully to induce adventitious shoot formation and promote axillary shoot proliferation . This compound is particularly effective with recalcitrant woody species and is widely used in micropropagation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Dimethyl-N-1,2,3-thiadiazol-5-ylurea typically involves the reaction of appropriate thiadiazole derivatives with urea under controlled conditions. One common method involves the reaction of 1,2,3-thiadiazole-5-ylamine with dimethylcarbamoyl chloride in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of N,N’-Dimethyl-N-1,2,3-thiadiazol-5-ylurea involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N,N’-Dimethyl-N-1,2,3-thiadiazol-5-ylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogenating agents like thionyl chloride for chlorination reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N,N’-Dimethyl-N-1,2,3-thiadiazol-5-ylurea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-Dimethyl-N-1,2,3-thiadiazol-5-ylurea involves its interaction with cytokinin receptors in plants. It mimics the action of natural cytokinins, promoting cell division and shoot formation. The compound affects endogenous cytokinin and auxin production, influencing morphogenetic recognition of cells and tissues . It down-regulates various genes related to auxin regulation and transport, as well as cytokinin response .

Comparison with Similar Compounds

Similar Compounds

    N-Phenyl-N’-1,2,3-thiadiazol-5-ylurea: Another thiadiazole derivative with similar cytokinin activity.

    N,N’-Diphenyl-N-1,2,3-thiadiazol-5-ylurea: Known for its use in plant tissue culture and agriculture.

Uniqueness

N,N’-Dimethyl-N-1,2,3-thiadiazol-5-ylurea is unique due to its high efficiency in promoting shoot regeneration and its broad range of applications in various fields. Its ability to induce adventitious shoot formation in recalcitrant woody species sets it apart from other similar compounds .

Properties

CAS No.

61432-82-4

Molecular Formula

C5H8N4OS

Molecular Weight

172.21 g/mol

IUPAC Name

1,3-dimethyl-1-(thiadiazol-5-yl)urea

InChI

InChI=1S/C5H8N4OS/c1-6-5(10)9(2)4-3-7-8-11-4/h3H,1-2H3,(H,6,10)

InChI Key

NRTHZPSKHFIKPH-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)N(C)C1=CN=NS1

Origin of Product

United States

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